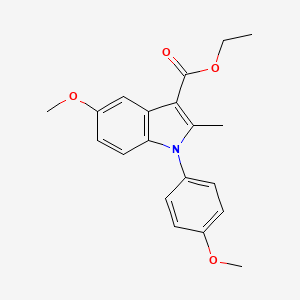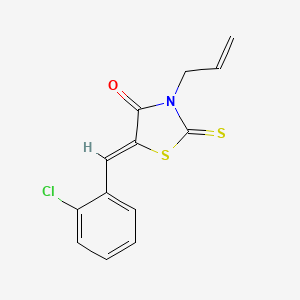![molecular formula C17H9Cl2N3O2 B11672447 6-chloro-10-(3-chlorophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B11672447.png)
6-chloro-10-(3-chlorophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-10-(3-chlorophenyl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione is a heterocyclic compound that belongs to the class of pyrimidoquinolines. This compound is characterized by its unique structure, which includes a pyrimidoquinoline core with chloro and chlorophenyl substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-10-(3-chlorophenyl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and chlorination steps. For instance, the reaction may start with the condensation of a chlorophenyl amine with a suitable diketone, followed by cyclization under acidic or basic conditions to form the pyrimidoquinoline core. Subsequent chlorination using reagents like thionyl chloride or phosphorus pentachloride introduces the chloro substituents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield. The choice of solvents, temperature control, and purification techniques are crucial to ensure the scalability and reproducibility of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-10-(3-chlorophenyl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted pyrimidoquinolines, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 6-chloro-10-(3-chlorophenyl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline Derivatives: Compounds like 2-chloroquinoline-3-carbaldehyde share structural similarities and exhibit comparable chemical reactivity.
Pyrimidoquinoline Derivatives: Other pyrimidoquinolines with different substituents can be compared in terms of their biological and chemical properties.
Uniqueness
6-Chloro-10-(3-chlorophenyl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and chlorophenyl groups enhances its potential for diverse applications in scientific research .
Propiedades
Fórmula molecular |
C17H9Cl2N3O2 |
|---|---|
Peso molecular |
358.2 g/mol |
Nombre IUPAC |
6-chloro-10-(3-chlorophenyl)pyrimido[4,5-b]quinoline-2,4-dione |
InChI |
InChI=1S/C17H9Cl2N3O2/c18-9-3-1-4-10(7-9)22-14-6-2-5-13(19)11(14)8-12-15(22)20-17(24)21-16(12)23/h1-8H,(H,21,23,24) |
Clave InChI |
BCAQZMZNHADOKP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)N2C3=C(C=C4C2=NC(=O)NC4=O)C(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-methyl-2-oxo-4-[2-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11672373.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11672374.png)
![N-{4-[(1E)-1-{2-[4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}ethyl]phenyl}acetamide](/img/structure/B11672377.png)
![N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-chlorobenzohydrazide](/img/structure/B11672378.png)
![2-(1H-benzimidazol-1-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11672384.png)
![N'-[(E)-[3-Bromo-5-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-4-[(4-phenyl-1,3-thiazol-2-YL)amino]benzohydrazide](/img/structure/B11672388.png)
![4-{2,5-dimethyl-3-[(E)-(2-{[2-nitro-4-(trifluoromethyl)phenyl]acetyl}hydrazinylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B11672398.png)

![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11672408.png)
![4-methyl-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11672416.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide](/img/structure/B11672418.png)


![Ethyl 4-{[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]amino}benzoate](/img/structure/B11672437.png)
